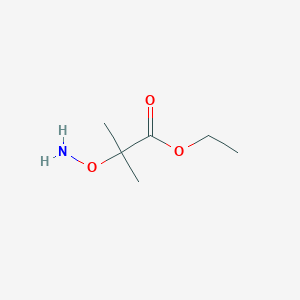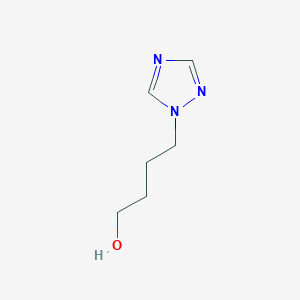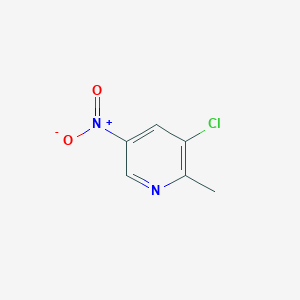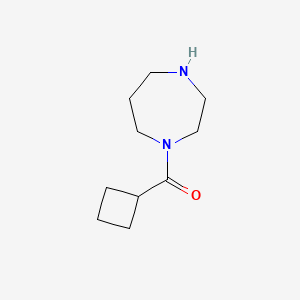
Ethyl 2-(aminooxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related ethyl esters often involves catalytic reactions and enantioselective processes. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as a starting material for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation . Similarly, ethyl 2-azidopropenoate can be transformed into ethyl 2-aminopropenoate derivatives through reactions with nucleophiles like thiophenol or sodium ethoxide .
Molecular Structure Analysis
The molecular structure of ethyl esters can be complex, with the presence of various functional groups affecting their geometry and properties. For example, the vibrational spectra and geometric parameters of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were studied using both experimental and theoretical methods, revealing details about bond lengths, angles, and torsion angles .
Chemical Reactions Analysis
Ethyl esters can undergo a variety of chemical reactions, leading to the formation of different heterocyclic compounds. The synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, for example, is a precursor for β-amino-α,β-dehydro-amino acid derivatives and heterocyclic systems . Another compound, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, is used to synthesize fused 3-aminopyranones and pyrimidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure and the interactions they form. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a crystal packing with N≡π and O≡π interactions, as well as hydrogen bonds, which can affect its solubility, melting point, and other physical properties . The enantioselective synthesis of related compounds, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, also highlights the importance of stereochemistry in determining the properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Influence on Volatile Ester Formation in Melon
Research by Bauchot et al. (1998) investigated the role of ethylene on volatile formation in melon hybrids. They found that major volatiles in nontransformed hybrids were esters, particularly acetates. Ethyl esters like ethyl butanoate and branched-chain esters such as ethyl 2-methylpropanoate were potent odorants. In antisense hybrids, total volatiles were significantly lower, suggesting a key role of these compounds in fruit aroma profiles (Bauchot, Mottram, Dodson, & John, 1998).
Potential in Anti-inflammatory and Antidyslipidemic Hybrid Synthesis
A study by Navarrete-Vázquez et al. (2011) focused on the synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential analgesic and antidyslipidemic properties. They characterized this compound through various spectroscopic methods and identified its potential bioactivity (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).
Transformation into Ethyl 2-Aminopropenoate
Kakimoto et al. (1982) discussed the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with different substituents. This reaction highlights the chemical versatility of related compounds in synthetic chemistry (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Zukünftige Richtungen
While specific future directions for Ethyl 2-(aminooxy)-2-methylpropanoate were not found, aminooxy compounds are a topic of ongoing research. For instance, there is interest in designing new multicomponent strategies for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Eigenschaften
IUPAC Name |
ethyl 2-aminooxy-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQCWFFJNRRDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598134 |
Source


|
| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminooxy)-2-methylpropanoate | |
CAS RN |
5821-03-4 |
Source


|
| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)



![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)



![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

